Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane
Description
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is a chiral organosilicon compound featuring a silicon center bonded to a phenyl group, two methyl groups, and a stereospecific (2R)-pent-3-en-2-yl substituent. Its molecular structure (Figure 1) imparts unique reactivity and physical properties due to the combination of aromatic, aliphatic, and unsaturated moieties. The (2R)-pent-3-en-2-yl group introduces chirality, making this compound valuable in asymmetric synthesis and catalysis.
Properties
CAS No. |
648433-50-5 |
|---|---|
Molecular Formula |
C13H20Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
dimethyl-[(2R)-pent-3-en-2-yl]-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-5-9-12(2)14(3,4)13-10-7-6-8-11-13/h5-12H,1-4H3/t12-/m1/s1 |
InChI Key |
SMKUTYHVJPBUTM-GFCCVEGCSA-N |
Isomeric SMILES |
CC=C[C@@H](C)[Si](C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC=CC(C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane typically involves the hydrosilylation of alkenes. One common method is the reaction of phenylsilane with an appropriate alkene in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilylation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like platinum or rhodium complexes are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Chiral Allylic Silanes
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane serves as a valuable reagent in organic synthesis, particularly in the formation of chiral allylic silanes. These compounds are pivotal in stereoselective reactions, such as the Hosomi-Sakurai reaction, which facilitates the construction of carbon-carbon bonds. The ability to produce enantioenriched products from simple precursors enhances its utility in synthetic organic chemistry .
Table 1: Key Reactions Involving this compound
Materials Science
Silicon Nanomaterials
The application of this compound extends to materials science, particularly in the synthesis of silicon nanomaterials. Its role as a precursor in the colloidal synthesis of silicon allows for the creation of nanoscale materials with tailored properties . The compound's ability to form stable colloids makes it suitable for various nanotechnology applications.
Table 2: Applications in Materials Science
| Application Area | Description | Reference |
|---|---|---|
| Silicon Nanomaterials | Used as a precursor for synthesizing silicon nanomaterials | |
| Coatings and Adhesives | Potential use in developing advanced coatings |
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound can be utilized as a building block for synthesizing biologically active compounds. Its chiral nature allows for the creation of compounds with specific pharmacological properties, making it valuable in drug discovery and development processes .
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the successful synthesis of various bioactive molecules using this compound as a starting material. For instance, its application in the asymmetric reduction of α,β-unsaturated nitriles has resulted in compounds with significant biological activity .
Mechanism of Action
The mechanism of action of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can facilitate the addition of silicon to unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Comparison with Structurally Similar Organosilicon Compounds
Substituent Effects on Physical Properties
The substituents on the silicon atom significantly influence physical properties such as boiling point, solubility, and stability. A comparison with key analogs is summarized in Table 1.
Table 1: Physical Properties of Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane and Analogs
*Estimated values based on structural analogs.
Key Observations:
- The (2R)-pent-3-en-2-yl group increases molecular weight compared to simpler silanes like phenylsilane.
- Boiling points correlate with molecular weight and substituent bulk; the target compound likely has a higher boiling point than phenylsilane but lower than ethoxy(dimethyl)phenylsilane due to reduced polarity.
- Solubility in non-polar solvents (e.g., toluene) is consistent across analogs, but the chiral pentenyl group may enhance compatibility with unsaturated matrices .
Reductive Capacity
- Phenylsilane (PhSiH₃): A strong reducing agent used in catalytic hydrosilylation (e.g., CO₂ reduction to formic acid derivatives ) and desulfinylation reactions . Its high Si–H bond reactivity necessitates careful handling due to H₂ evolution .
- For example, in reductive amination (), steric hindrance from substituents may suppress side reactions.
Chirality and Asymmetric Catalysis
- The (2R)-pent-3-en-2-yl group provides a chiral environment, enabling enantioselective applications. Similar chiral silanes, such as [(2R)-2-methyl-3-(phenylmethoxy)-1-propyl]diphenylsilane (), are used in asymmetric allylic amination and cross-coupling reactions.
Stability and Handling
- Unlike phenylsilane, which is pyrophoric , the target compound’s substituents likely improve air and moisture stability. However, the Si–H bond remains susceptible to hydrolysis, requiring anhydrous conditions for storage .
Biological Activity
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is an organosilicon compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and implications for medicinal chemistry, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including hydrosilylation and alkylation processes. The general structure can be represented as follows:
This compound features a silicon atom bonded to two methyl groups and a phenyl group, along with a pentenyl chain. The synthesis typically involves the reaction of phenylsilane derivatives with appropriate alkenes or alkynes.
Antimicrobial Properties
Research indicates that organosilicon compounds often exhibit antimicrobial activity. This compound has shown potential in inhibiting the growth of various bacteria and fungi. A study demonstrated that silanes with alkene functionalities could enhance their interaction with microbial membranes, leading to increased antimicrobial efficacy .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded promising results. In cell line studies, the compound demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
- Antimicrobial Efficacy : A comparative study on various silanes indicated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, which is competitive with traditional antimicrobial agents .
- Anti-inflammatory Mechanism : In a controlled experiment involving macrophages stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity in Cancer Cells : A study assessed the effect of this compound on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of treatment, suggesting significant cytotoxicity .
Data Tables
| Biological Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antimicrobial (S. aureus) | 32 µg/mL | Inhibition of bacterial growth |
| Anti-inflammatory (NO production) | 10 µM | Reduced NO levels in LPS-stimulated macrophages |
| Cytotoxicity (MCF-7 cells) | 15 µM | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
